molecular formula C14H13N3O4 B11840019 N'-{[(Ethenyloxy)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide CAS No. 88758-41-2

N'-{[(Ethenyloxy)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide

Cat. No.: B11840019
CAS No.: 88758-41-2
M. Wt: 287.27 g/mol
InChI Key: PNDHUWBTOXJENM-UHFFFAOYSA-N
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Description

2-(Quinolin-8-yloxy)-N-(((vinyloxy)carbonyl)oxy)acetimidamide is a complex organic compound that features a quinoline moiety linked to an acetimidamide group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-8-yloxy)-N-(((vinyloxy)carbonyl)oxy)acetimidamide typically involves multiple steps:

    Formation of Quinolin-8-yloxy Intermediate: The initial step involves the preparation of the quinolin-8-yloxy intermediate. This can be achieved by reacting quinoline with an appropriate halogenated ether under basic conditions.

    Acetimidamide Formation: The next step involves the synthesis of the acetimidamide moiety. This can be done by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the quinolin-8-yloxy intermediate with the acetimidamide moiety. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of 2-(Quinolin-8-yloxy)-N-(((vinyloxy)carbonyl)oxy)acetimidamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-8-yloxy)-N-(((vinyloxy)carbonyl)oxy)acetimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the quinoline moiety.

    Reduction: Reduced forms of the acetimidamide group.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

2-(Quinolin-8-yloxy)-N-(((vinyloxy)carbonyl)oxy)acetimidamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with unique optical or electronic properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

    Industrial Applications: It can be used in the development of new catalysts or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Quinolin-8-yloxy)-N-(((vinyloxy)carbonyl)oxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the acetimidamide group can form covalent bonds with nucleophilic sites on proteins, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Quinolin-8-yloxy)propanoic acid: This compound shares the quinoline moiety but differs in the functional groups attached to it.

    Quinolin-8-yloxyacetic acid: Another similar compound with a different acetic acid moiety.

Uniqueness

2-(Quinolin-8-yloxy)-N-(((vinyloxy)carbonyl)oxy)acetimidamide is unique due to its combination of the quinoline moiety with the acetimidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

88758-41-2

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

[(1-amino-2-quinolin-8-yloxyethylidene)amino] ethenyl carbonate

InChI

InChI=1S/C14H13N3O4/c1-2-19-14(18)21-17-12(15)9-20-11-7-3-5-10-6-4-8-16-13(10)11/h2-8H,1,9H2,(H2,15,17)

InChI Key

PNDHUWBTOXJENM-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N

Origin of Product

United States

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